molecular formula C10H13BrO2 B1404225 2-[2-(4-Bromophenyl)ethoxy]ethanol CAS No. 1046818-80-7

2-[2-(4-Bromophenyl)ethoxy]ethanol

Cat. No. B1404225
M. Wt: 245.11 g/mol
InChI Key: LABMPDJKSRIKGC-UHFFFAOYSA-N
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Description

“2-[2-(4-Bromophenyl)ethoxy]ethanol” is a chemical compound with the molecular formula C8H9BrO2 . It is also known by other names such as β-(p-Bromophenoxy)ethanol, 2-(p-Bromophenoxy)ethanol, 2-(4-Bromophenoxy)ethanol, and 2-(4’-Bromophenoxy)ethanol .


Molecular Structure Analysis

The molecular structure of “2-[2-(4-Bromophenyl)ethoxy]ethanol” consists of a bromophenyl group attached to an ethanol molecule via an ether linkage . The presence of the bromine atom makes it a good leaving group for nucleophilic substitution reactions.


Physical And Chemical Properties Analysis

The molecular weight of “2-[2-(4-Bromophenyl)ethoxy]ethanol” is 217.060 . Other physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.

Scientific Research Applications

Photochemical and Photophysical Properties

  • A study on phthalocyanine derivatives, including one modified with a racemic mixture of 1-(4-bromophenyl)ethanol, highlighted their photochemical and biological properties. These compounds showed varying interactions with mammary MCF-7 cells, indicating potential applications in photochemistry and biology (Ramos et al., 2015).

Electrochemistry in Solutions

  • Research on the electrochemistry of 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide and its derivatives in ethanol—acetonitrile solutions revealed insights into the equilibrium and reaction mechanisms. This study contributes to the understanding of electrochemical behaviors in such solutions (Caram et al., 1994).

Chemical Reactions and Compounds Synthesis

  • The reaction of ethyl 2-azidopropenoate with various nucleophiles, including sodium (or lithium) ethoxide in ethanol, was studied. This research helps in understanding the formation of compounds with ethoxy substituents (Kakimoto et al., 1982).

Catalyst Research

  • A study on the catalytic activity of commercial transition aluminas in the dehydration of ethanol provides insights into the role of ethoxy species in catalysis. This research is significant for understanding catalyst behaviors and reaction mechanisms in similar systems (Phung et al., 2014).

Adsorption and Decomposition Studies

  • Ethanol's adsorption and decomposition on gold were investigated, revealing the formation of ethoxy as a key intermediate. This study provides valuable information for understanding the chemistry of alcohol transformations on metal surfaces (Liu et al., 2009).

Ethanol Synthesis and Decomposition

  • Research on the synthesis of ethyl ethanoate over a Cu/Cr2O3 catalyst and its kinetics and mechanism revealed the role of surface ethoxy groups. This contributes to the understanding of ethanol conversion processes (Colley et al., 2005).

Surface Chemistry and Reactions

  • A study of the decomposition and protonation of surface ethoxys on TiO2 (110) provided insights into the reactions and interactions of ethoxy groups on surfaces, relevant to surface chemistry and catalysis (Gamble et al., 1996).

Bromination and Tautomerism Studies

  • Research on the bromination of 2,4‐dihydroxypyridine and its ethyl derivatives, including 2-ethoxy-4-hydroxypyridine, contributed to the understanding of tautomerism and bromination reactions in organic chemistry (Kolder & Hertog, 2010).

Organosoluble Metal-free and Metallophthalocyanines

  • A study synthesized and characterized organosoluble phthalocyanines, including derivatives of 4-[2-(Phenylthio)ethoxy]phthalonitrile, providing insights into the electrochemical behaviors of these compounds (Bıyıklıoğlu et al., 2008).

Anionic Polymerization Studies

  • Research on the anionic polymerization of 2-(4-vinylphenyl)ethoxy(trialkyl)silanes provided insights into the polymerization processes and the potential for creating block copolymers (Hirao et al., 1987).

Density Functional Theory Studies

  • A density functional theory study of ethanol adsorption and decomposition on α-Al2O3(0001) surface revealed key insights into the reaction pathways and the role of ethoxy species (Chiang et al., 2016).

Brominated Pyrazoles Synthesis

  • Research on brominated trihalomethylenones as precursors to 3-ethoxy pyrazoles provided a methodology for synthesizing these compounds, contributing to organic chemistry and synthesis processes (Martins et al., 2013).

Supported Au Catalysts for Ethanol Reactions

  • A study on the adsorption and reactions of ethanol on Au nanoparticles supported by various oxides showed different behaviors in ethanol decomposition, providing insights into catalyst design and reaction mechanisms (Gazsi et al., 2011).

Safety And Hazards

As with any chemical compound, handling “2-[2-(4-Bromophenyl)ethoxy]ethanol” requires appropriate safety measures. It’s important to avoid contact with skin and eyes, and to use the compound in a well-ventilated area . In case of accidental ingestion or inhalation, immediate medical attention should be sought .

properties

IUPAC Name

2-[2-(4-bromophenyl)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c11-10-3-1-9(2-4-10)5-7-13-8-6-12/h1-4,12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABMPDJKSRIKGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCOCCO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201295581
Record name 2-[2-(4-Bromophenyl)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Bromophenyl)ethoxy]ethanol

CAS RN

917226-72-3
Record name 2-[2-(4-Bromophenyl)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917226-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(4-Bromophenyl)ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201295581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of [2-(4-bromophenyl)ethoxy]acetic acid (14 g, 0.054 mol; see step (ii) above) in dry THF (150 mL), borane methyl sulphide (6.16 g, 0.082 mol) was added, dropwise at from 0 to 5° C. The resulting mixture was stirred at room temperature for 3 h. After cooling the reaction mixture to between 0 and 5° C., 1.5 NHCl (80 mL) was added, dropwise, and the resulting mixture was refluxed for 30 minutes. The reaction mixture was cooled to room temperature and extracted with ethyl acetate (2×100 mL). The combined organic layers were washed with water and brine and concentrated to give the sub-title compound (yield: 10.8 g, 81%).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
6.16 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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